(7S)-7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane
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Description
Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods can be used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This could involve reactions with common reagents, stability under various conditions, and its behavior under different types of chemical reactions .Scientific Research Applications
Synthesis of Natural Compounds
An efficient procedure has been developed to transform derivatives of (7S)-7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane into other compounds useful for synthesizing natural compounds with pronounced antitumor activity. This includes the synthesis of arenamides A and C, which inhibit nitrogen(II) oxide and prostaglandin E2 (PGE2) (Shklyaruck, 2015).
Asymmetric Synthesis
The compound has been used in diastereoselective synthesis. For instance, chiral α-hydroxyaldehyde derivatives have been transformed into (7S)-7-[(benzyloxy)methyl]-2-tosyl-6-oxa-2-azabicyclo[3.2.1]octane via the aza-Prins reaction. This opens new routes for asymmetric synthesis of this compound derivatives (Mahía et al., 2017).
Drug Discovery Modules
New classes of thia/oxa-azaspiro[3.4]octanes have been synthesized as multifunctional, structurally diverse modules for drug discovery. These include enantioselective approaches to create novel spirocycles (Li, Rogers-Evans, & Carreira, 2013).
Antibacterial Evaluation
Compounds like 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated for their antibacterial activity against various species, showing significant in vitro antibacterial activity (Natarajan et al., 2021).
Corrosion Inhibition
Certain derivatives of this compound have been studied for their properties as corrosion inhibitors. These compounds have been shown to be effective in protecting mild steel in acidic environments (Chafiq et al., 2020).
Molecular Structure Analysis
The compound has been involved in studies focusing on photochemical and thermal rearrangement of oxaziridines, offering insights into the stereoelectronic control theory (Lattes et al., 1982).
properties
IUPAC Name |
(7S)-7-butyl-2,5-dioxa-8-azaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-3-4-8-5-12-9(10-8)6-11-7-9/h8,10H,2-7H2,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSCKMMQICRSEJ-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1COC2(N1)COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H]1COC2(N1)COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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